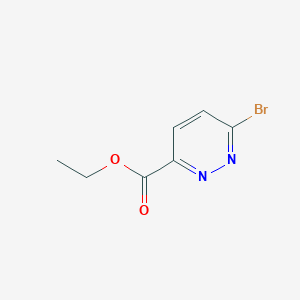

Ethyl 6-bromopyridazine-3-carboxylate

Description

Ethyl 6-bromopyridazine-3-carboxylate (CAS 877309-59-6) is a brominated pyridazine derivative with an ethyl ester functional group. For example, the methyl analog has a molecular formula of C₆H₅BrN₂O₂ and a molecular weight of 217.02 g/mol . The ethyl variant likely shares similar reactivity patterns, with the ester group enabling applications in pharmaceutical and agrochemical synthesis as a versatile intermediate.

Properties

IUPAC Name |

ethyl 6-bromopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-2-12-7(11)5-3-4-6(8)10-9-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORWDCBDVGPQCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201287405 | |

| Record name | Ethyl 6-bromo-3-pyridazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215451-54-0 | |

| Record name | Ethyl 6-bromo-3-pyridazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215451-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-bromo-3-pyridazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-bromopyridazine-3-carboxylate can be synthesized through several methods. One common synthetic route involves the bromination of pyridazine-3-carboxylic acid, followed by esterification with ethanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide (FeBr3). The esterification step is usually carried out in the presence of a dehydrating agent such as sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromopyridazine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Oxidation Reactions: Oxidation can lead to the formation of new compounds with altered properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridazine derivative, while reduction with LiAlH4 can produce a hydroxyl-substituted compound.

Scientific Research Applications

Chemical Reactions

Ethyl 6-bromopyridazine-3-carboxylate is versatile in terms of chemical reactivity:

- Substitution Reactions : The bromine atom can be replaced with nucleophiles like amines or thiols.

- Reduction Reactions : Can be reduced to form derivatives with different functional groups.

- Oxidation Reactions : Oxidation can yield compounds with altered properties.

Table 1: Common Reactions of this compound

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Substitution | Sodium hydride, amines | Amino-substituted derivatives |

| Reduction | Lithium aluminum hydride (LiAlH4) | Hydroxyl-substituted compounds |

| Oxidation | Potassium permanganate (KMnO4) | Various oxidized products |

Scientific Research Applications

This compound has numerous applications across various scientific disciplines:

Chemistry

- Building Block for Synthesis : Acts as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

- Enzyme Inhibitors : Used in studies targeting enzyme inhibition, contributing to the understanding of biochemical pathways and potential therapeutic targets.

Medicine

- Drug Development : Serves as an intermediate in developing drugs aimed at treating diseases such as cancer and infectious diseases. Its derivatives are explored for their potential as bioactive molecules .

Case Studies

-

Drug Discovery for Cancer Treatment

- Researchers have utilized this compound as a scaffold for synthesizing novel anticancer agents. The compound's ability to inhibit specific enzymes involved in cancer progression has been documented, showing promising results in preclinical trials.

- Study on Neurological Disorders

Mechanism of Action

The mechanism of action of ethyl 6-bromopyridazine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways. The bromine atom and ester group play crucial roles in its binding affinity and specificity towards molecular targets. Detailed studies on its interactions with proteins and other biomolecules help elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 6-bromopyridazine-3-carboxylate belongs to a broader class of halogenated heterocyclic esters. Below is a detailed comparison with key analogs:

Mthis compound (CAS 65202-52-0)

- Molecular Formula : C₆H₅BrN₂O₂

- Molecular Weight : 217.02 g/mol

- Key Difference : Methyl ester instead of ethyl ester.

- It is widely used in Suzuki-Miyaura couplings .

Ethyl 4-Chloro-5-Methylpicolinate (CAS 1261739-13-2)

- Molecular Formula: C₉H₁₀ClNO₂

- Molecular Weight : 199.64 g/mol

- Key Difference : Chlorine substituent at the 4-position and a methyl group at the 5-position on a pyridine ring.

- Significance : The chloro group enhances electrophilicity, but the pyridine core differs from pyridazine in electronic distribution and hydrogen-bonding capacity .

Ethyl 6-Bromoimidazo[1,2-a]pyridine-3-Carboxylate (CAS 372198-69-1)

- Molecular Formula : C₁₀H₉BrN₂O₂

- Molecular Weight : 269.10 g/mol

- Key Difference : Incorporates an imidazo-fused ring system instead of pyridazine.

Diethyl Pyridazine-3,4-Dicarboxylate (CAS 16082-13-6)

- Molecular Formula : C₁₀H₁₂N₂O₄

- Molecular Weight : 224.21 g/mol

- Key Difference : Dual ester groups at the 3- and 4-positions.

- Significance : The dicarboxylate structure offers multiple sites for functionalization but lacks bromine, reducing its utility in halogen-mediated coupling reactions .

Structural and Functional Analysis: Data Tables

Table 1: Physicochemical Comparison of this compound and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 877309-59-6 | C₇H₇BrN₂O₂* | ~231.05 (estimated) | 6-Br, 3-COOEt |

| Mthis compound | 65202-52-0 | C₆H₅BrN₂O₂ | 217.02 | 6-Br, 3-COOMe |

| Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | 372198-69-1 | C₁₀H₉BrN₂O₂ | 269.10 | 6-Br, fused imidazole ring |

| Diethyl pyridazine-3,4-dicarboxylate | 16082-13-6 | C₁₀H₁₂N₂O₄ | 224.21 | 3-COOEt, 4-COOEt |

*Estimated based on methyl analog .

Table 2: Reactivity and Application Comparison

| Compound | Reactivity Highlights | Applications |

|---|---|---|

| This compound | Bromine enables cross-coupling; ester aids hydrolysis | Pharmaceutical intermediates |

| Mthis compound | Higher electrophilicity due to smaller ester | Suzuki-Miyaura coupling reactions |

| Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | Enhanced π-conjugation from fused rings | Fluorescent probes, kinase inhibitors |

| Diethyl pyridazine-3,4-dicarboxylate | Dual ester sites for sequential modifications | Polymer chemistry, ligand synthesis |

Key Research Findings

- Bromine vs. Chlorine : Bromine in this compound provides superior leaving-group ability compared to chlorine analogs, favoring metal-catalyzed cross-coupling reactions .

- Ester Chain Length : Ethyl esters generally offer better solubility in organic solvents than methyl esters, balancing reactivity and processability .

- Ring System Impact : Imidazo-fused derivatives (e.g., CAS 372198-69-1) exhibit distinct electronic properties due to extended conjugation, making them preferable in optoelectronic applications .

Biological Activity

Ethyl 6-bromopyridazine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound, with the molecular formula , features a bromine atom at the 6th position and an ethyl ester at the 3rd position of the pyridazine ring. This unique structure contributes to its biological activity, influencing its binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor or receptor ligand . The presence of the bromine atom and the ethyl ester group enhances its interaction with specific proteins and enzymes, potentially modulating various biochemical pathways.

Potential Targets

- Enzymes : It may inhibit enzymes involved in metabolic pathways, similar to other pyridazine derivatives.

- Receptors : The compound could act on specific receptors, influencing cellular signaling cascades.

Biochemical Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest it may possess antibacterial properties against certain strains of bacteria.

- Antiproliferative Effects : There is evidence indicating potential antiproliferative activity, making it a candidate for cancer research.

- Enzyme Inhibition : Studies have shown that it can inhibit phosphodiesterases, which play a crucial role in regulating cyclic nucleotide levels in cells.

Comparative Analysis

To understand the uniqueness of this compound, it can be compared to similar compounds:

| Compound Name | Structural Difference | Unique Properties |

|---|---|---|

| Ethyl 6-chloropyridazine-3-carboxylate | Chlorine instead of bromine | Different reactivity due to chlorine |

| Ethyl 6-methylpyridazine-3-carboxylate | Methyl group instead of bromine | Affects solubility and reactivity |

| 6-Bromopyridazine-3-carboxylic acid | Lacks the ethyl ester group | Results in different chemical behavior |

Case Studies and Experimental Data

- Antibacterial Activity : A study evaluated the compound's effectiveness against Gram-positive bacteria, showing promising results with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

- Inhibition Studies : In vitro assays demonstrated that this compound inhibited phosphodiesterase activity, resulting in increased cyclic AMP levels in cellular models. This modulation suggests potential applications in diseases where cyclic AMP signaling is disrupted .

- Pharmacokinetics : Research into the pharmacokinetic properties revealed that modifications in the structural components could enhance solubility and metabolic stability, which are critical for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.